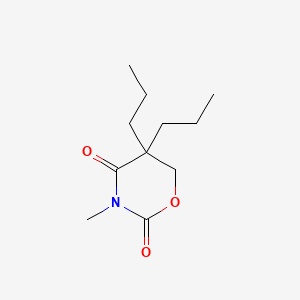
Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L 1876 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound, which means it contains a ring structure composed of at least two different elements. This structural characteristic often imparts unique reactivity and stability to the compound, making it valuable for various industrial and research applications.
Métodos De Preparación
The synthesis of L 1876 typically involves a series of well-defined chemical reactions. One common synthetic route includes the condensation of specific precursors under controlled conditions. For instance, the reaction might involve the use of a nitrogen-containing aromatic compound and a base to facilitate the formation of the heterocyclic ring structure. Industrial production methods often rely on scalable processes such as solvothermal synthesis, which allows for the efficient production of the compound in large quantities .
Análisis De Reacciones Químicas
L 1876 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
L 1876 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, L 1876 is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of L 1876 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. For instance, in the context of its anti-inflammatory properties, L 1876 might inhibit the activity of enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
L 1876 can be compared with other heterocyclic compounds that share similar structural features. Compounds such as imidazole and its derivatives exhibit comparable reactivity and applications. L 1876 is unique due to its specific ring structure and the presence of distinct functional groups that confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propiedades
Número CAS |
91333-63-0 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C11H19NO3/c1-4-6-11(7-5-2)8-15-10(14)12(3)9(11)13/h4-8H2,1-3H3 |
Clave InChI |
XPJPWKBTMHAHAN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(COC(=O)N(C1=O)C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


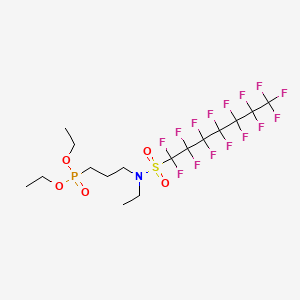
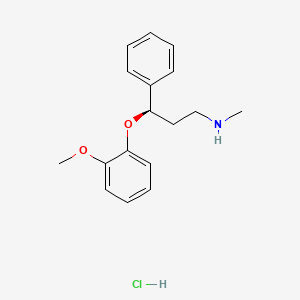

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
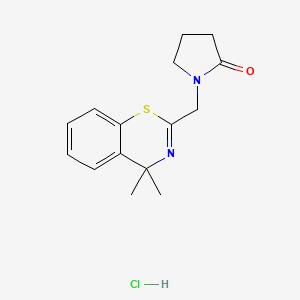

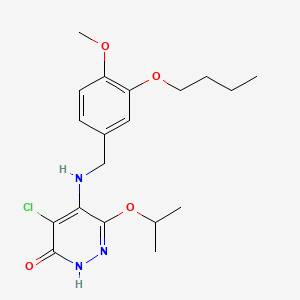

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
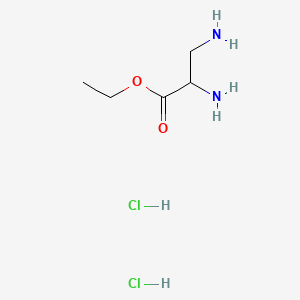
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
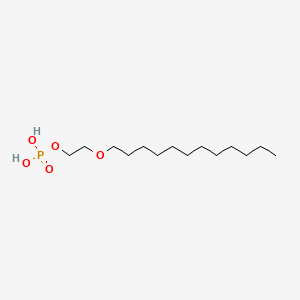
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)

